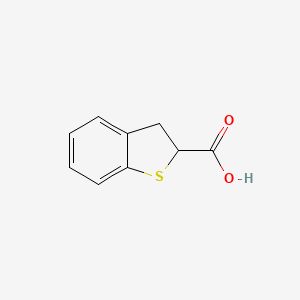

2,3-Dihydro-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound 2,3-Dihydro-1-benzothiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dihydro-1-benzothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCAVDGYZRSZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565510 | |

| Record name | 2,3-Dihydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402936-71-4, 27916-82-1 | |

| Record name | 2,3-Dihydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-1-Benzothiophene-2-Carboxylic Acid: A Scaffold for Modulating Nuclear Receptor Activity

This technical guide provides a comprehensive overview of 2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS 402936-71-4), a heterocyclic scaffold of significant interest in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, biological significance, and the experimental workflows used to evaluate its derivatives. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Benzothiophene Core in Medicinal Chemistry

The benzothiophene moiety, an aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry. It is present in a range of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1] The structural rigidity and lipophilic nature of the benzothiophene core, combined with its capacity for diverse functionalization, make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological targets.[2][3] This guide focuses on the 2,3-dihydro derivative, which introduces a chiral center and a non-aromatic thiophene ring, offering distinct spatial arrangements for interacting with protein targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to any drug discovery program.

| Property | Value | Source |

| CAS Number | 402936-71-4 | Chemchart[1] |

| Molecular Formula | C₉H₈O₂S | PubChem[4] |

| Molecular Weight | 180.22 g/mol | PubChem[4] |

| Predicted XlogP | 2.1 | PubChem[4] |

| Monoisotopic Mass | 180.0245 Da | PubChem[4] |

Spectroscopic Characterization

Accurate structural elucidation is paramount. While specific spectra for the title compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from the closely related benzo[b]thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The dihydro- nature of the thiophene ring will result in aliphatic proton signals, a significant departure from its aromatic counterpart. Protons on the aromatic benzene ring are expected in the downfield region (δ 7.0-8.0 ppm). The protons of the dihydrothiophene ring, specifically the CH and CH₂ groups at positions 2 and 3, would likely appear as complex multiplets in the upfield region (approximately δ 3.0-5.0 ppm). The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons of the benzene ring and the aliphatic carbons of the dihydrothiophene ring. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm. The aliphatic carbons at positions 2 and 3 will be significantly upfield compared to the sp² carbons in the aromatic analog.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. A strong C=O stretching absorption will be present in the region of 1690-1760 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be observed between 910-1440 cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 180. A prominent fragment would likely correspond to the loss of the carboxylic acid group (M-45).[7] Electrospray ionization (ESI) would show [M-H]⁻ at m/z 179 in negative mode or [M+H]⁺ at m/z 181 in positive mode.[4]

Synthesis of 2,3-Dihydro-1-Benzothiophene-2-Carboxylic Acid

While numerous methods exist for the synthesis of substituted benzothiophenes, a direct and reliable route to the title compound can be envisioned through the reduction of the corresponding unsaturated analog, benzo[b]thiophene-2-carboxylic acid.[8][9]

Proposed Synthetic Protocol: Catalytic Hydrogenation

This protocol describes a plausible method for the synthesis of 2,3-dihydro-1-benzothiophene-2-carboxylic acid via the catalytic hydrogenation of benzo[b]thiophene-2-carboxylic acid.

Rationale: Catalytic hydrogenation is a well-established and efficient method for the reduction of alkenes in the presence of other functional groups like carboxylic acids and aromatic rings. The choice of a suitable catalyst is crucial to achieve selective reduction of the thiophene double bond without over-reduction of the benzene ring. Rhodium-based catalysts have shown excellent efficacy in the asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides, suggesting their potential applicability here.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of benzo[b]thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a high-pressure reaction vessel, add a catalytic amount of a rhodium catalyst (e.g., 1-5 mol% of [Rh(COD)₂]BF₄) and a suitable phosphine ligand (e.g., a chiral ferrocenyl phosphine ligand for asymmetric synthesis).[9]

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as detailed in Section 2.1.

Biological Significance and Therapeutic Potential

Derivatives of the benzothiophene scaffold have shown a wide range of biological activities.[3] Recent research has highlighted the potential of the related 4,5,6,7-tetrahydro-benzothiophene core as a potent modulator of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[2][10]

Mechanism of Action: RORγt Inverse Agonism

RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[11][12] Th17 cells are key players in the immune response against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. RORγt drives the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[10][13]

Derivatives of the benzothiophene scaffold have been identified as potent inverse agonists of RORγt.[10][11] Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the constitutive activity of the receptor. This is achieved by binding to the ligand-binding pocket and inducing a conformational change that destabilizes the active state of the protein.[2] This mechanism involves steric clashes and push-pull interactions within the ligand-binding pocket, leading to reduced co-activator recruitment and decreased transcriptional output of target genes like IL17A.[2]

Caption: RORγt Signaling in Th17 Cells.

Pharmacokinetics and Drug-like Properties

For a scaffold to be considered a viable starting point for drug development, its derivatives must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on related 4,5,6,7-tetrahydro-benzothiophene derivatives have shown that this class of compounds can be optimized to have good solubility, high permeability in Caco-2 assays, and varying degrees of metabolic stability in mouse, rat, human, and dog liver microsomes.[2][14] Furthermore, a benzothiophene carboxylate derivative developed as a BDK inhibitor demonstrated excellent pharmacokinetics in mice, with a long terminal half-life of 730 minutes and high metabolic stability.[12]

Experimental Protocols for Biological Evaluation

The evaluation of novel compounds targeting RORγt typically involves a tiered approach, starting with biochemical assays to confirm direct binding and progressing to cell-based assays to assess functional activity.

Caption: Tiered approach for compound evaluation.

Protocol: TR-FRET Competitive Binding Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay used to quantify the binding of a test compound to a target protein.[15] In this competitive binding format, the test compound displaces a fluorescently labeled tracer from the RORγt ligand-binding domain (LBD), leading to a decrease in the FRET signal.[14] The use of a long-lifetime terbium (Tb) chelate as the donor minimizes interference from compound autofluorescence.[1]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of GST-tagged RORγt-LBD and a 2X solution of a fluorescently labeled tracer ligand in TR-FRET assay buffer.

-

Prepare a 2X solution of Tb-labeled anti-GST antibody in the same buffer.

-

Perform serial dilutions of the test compound (e.g., 2,3-dihydro-1-benzothiophene-2-carboxylic acid derivatives) in DMSO and then dilute into the assay buffer to create 4X working solutions.

-

-

Assay Plate Setup:

-

In a low-volume, 384-well black assay plate, add 5 µL of the 4X test compound solution or vehicle control (DMSO) to the appropriate wells.

-

Add 5 µL of the 2X GST-RORγt-LBD/tracer mix to all wells.

-

Add 10 µL of the 2X Tb-anti-GST antibody solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm.

-

Measure the emission at two wavelengths: ~495 nm (terbium donor) and ~520 nm (fluorescent tracer acceptor).[1]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.[16]

-

Protocol: GAL4-RORγt Reporter Gene Assay

Principle: This cell-based assay measures the functional activity of a test compound on RORγt-mediated transcription.[17] HEK293T cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the human RORγt LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[18] An inverse agonist will bind to the RORγt LBD, reducing its transcriptional activity and thus decreasing luciferase expression.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Seed cells into a 96-well white, clear-bottom plate.

-

Co-transfect the cells with the GAL4-RORγt LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing Renilla luciferase is often co-transfected as a control for transfection efficiency and cell viability.[17]

-

-

Compound Treatment:

-

After 24 hours, remove the transfection medium and add fresh medium containing serial dilutions of the test compound or vehicle control.

-

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for changes in gene expression and protein production.

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the RORγt-mediated reporter gene expression.

-

Safety and Toxicology

The safety profile of any new chemical entity is of utmost importance. While specific toxicity data for 2,3-dihydro-1-benzothiophene-2-carboxylic acid is not available, information from related compounds provides some guidance. Safety Data Sheets for compounds like benzo[b]thiophene-2-carboxylic hydrazide indicate potential for skin, eye, and respiratory irritation.[16] As a general precaution, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

For derivatives being developed as RORγt inverse agonists, it is noted that chronic in vivo toxicity studies are necessary to understand any long-term effects, particularly on the liver and lymphatic tissues.[13]

Conclusion and Future Directions

2,3-Dihydro-1-benzothiophene-2-carboxylic acid represents a versatile and promising scaffold for the development of novel therapeutics. Its derivatives have shown particular promise as inverse agonists of RORγt, a high-value target for a range of autoimmune and inflammatory disorders. The introduction of a chiral center in the dihydro- form offers opportunities for exploring stereospecific interactions and improving potency and selectivity.

Future research should focus on the efficient and stereoselective synthesis of derivatives based on this core, followed by a systematic structure-activity relationship (SAR) evaluation using the biochemical and cellular assays outlined in this guide. Comprehensive ADME-Tox profiling will be crucial for identifying lead candidates with the potential for further preclinical and clinical development. The insights and protocols provided herein serve as a robust foundation for researchers and drug developers to unlock the full therapeutic potential of this valuable chemical scaffold.

References

-

Rutz, S., et al. (2015). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. Journal of Experimental Medicine. Available at: [Link]

-

Castro, G., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS ONE. Available at: [Link]

-

Korn, T., et al. (2009). Signal transduction and Th17 cell differentiation. Cellular & Molecular Immunology. Available at: [Link]

-

Fouda, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

-

Tso, S.C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. Available at: [Link]

-

Fouda, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link]

-

Xing, H., et al. (2013). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology. Available at: [Link]

-

Chemchart. (n.d.). 2,3-dihydro-1-benzothiophene-2-carboxylic acid (402936-71-4). Retrieved from: [Link]

-

University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from: [Link]

-

Zhang, Z.G., et al. (2020). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Communications. Available at: [Link]

-

Cui, G., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. BMC Immunology. Available at: [Link]

-

EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from: [Link]

-

Indigo Biosciences. (n.d.). Human RORγ Reporter Assay Kit. Retrieved from: [Link]

-

ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives. Retrieved from: [Link]

-

Mendeleev Communications. (2004). Synthesis and properties of benzo[b]thiopheno[2,3-d]-1,3,2λ5-diazaphosphinane-2-thione derivatives. RSC Publishing. Available at: [Link]

- Google Patents. (1996). US5569772A - Process for the synthesis of benzo[b]thiophenes.

-

BPS Bioscience. (n.d.). GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). Retrieved from: [Link]

-

Georganics. (n.d.). BENZO[B]THIOPHENE-2-CARBOXYLIC HYDRAZIDE. Retrieved from: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (2023). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group. Retrieved from: [Link]

-

Journal of Experimental Medicine. (2014). Sox5 and c-Maf cooperatively induce Th17 cell differentiation via RORγt induction as downstream targets of Stat3. Rockefeller University Press. Available at: [Link]

-

ResearchGate. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from: [Link]

-

PNAS. (2014). Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. Proceedings of the National Academy of Sciences. Available at: [Link]

-

PubChem. (n.d.). 2,3-dihydro-1-benzothiophene-2-carboxylic acid. Retrieved from: [Link]

-

Preprints.org. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pnas.org [pnas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. dcreport.org [dcreport.org]

- 7. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 9. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eubopen.org [eubopen.org]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Chemical Properties of 2,3-Dihydrobenzo[b]thiophene-2-carboxylic Acid

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Scientists CAS Registry Number: 27916-82-1[1]

Executive Summary & Chemical Identity[2]

2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid is a bicyclic heterocyclic building block characterized by a fused benzene and tetrahydrothiophene ring system. Unlike its fully aromatic counterpart (benzo[b]thiophene-2-carboxylic acid), this molecule possesses a chiral center at the C2 position, rendering it a critical scaffold for the synthesis of enantiomerically pure pharmaceuticals.

Its reduced nature alters its electronic profile significantly compared to the aromatic parent, impacting its solubility, pKa, and reactivity toward electrophiles. It serves as a versatile intermediate in the development of 5-lipoxygenase inhibitors, anti-inflammatory agents, and retinoic acid receptor modulators.

Structural Specifications

| Property | Detail |

| IUPAC Name | 2,3-dihydro-1-benzothiophene-2-carboxylic acid |

| CAS Number | 27916-82-1 |

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol |

| Chiral Center | C2 (Exists as (R) and (S) enantiomers) |

| Hybridization | C2, C3: sp³; Benzene ring carbons: sp² |

Physicochemical Profile

Acidity (pKa) and Solubility

The carboxylic acid group at the C2 position is influenced by the adjacent sulfur atom. Unlike the aromatic analog where the lone pair participates in the aromatic sextet, the sulfur in the 2,3-dihydro scaffold acts more like a typical dialkyl sulfide.

-

Estimated pKa: 3.8 – 4.2 (Water). The inductive electron-withdrawing effect of the sulfur atom increases acidity relative to typical aliphatic acids (pKa ~4.8), but it is less acidic than the aromatic benzo[b]thiophene-2-carboxylic acid (pKa ~3.5) due to the loss of conjugation.

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.

-

Moderate: Dichloromethane, Chloroform.

-

Low: Water (requires pH adjustment > 8 to form the carboxylate salt).

-

Solid-State Properties

-

Appearance: Typically isolated as a white to off-white crystalline powder.

-

Melting Point: While the aromatic precursor melts at ~268°C, the 2,3-dihydro derivative exhibits a significantly lower melting point (typically < 150°C) due to the loss of planar pi-stacking interactions in the crystal lattice.

Synthesis & Production Methodologies

The synthesis of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid generally proceeds via the reduction of the aromatic precursor. For medicinal chemistry applications, enantioselective routes are preferred.

Route A: Catalytic Hydrogenation (Racemic)

This is the standard industrial route for generating the racemic scaffold.

-

Precursor: Benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9).[2]

-

Reagents: H₂ (50-100 psi), Pd/C or Raney Nickel.

-

Solvent: Methanol or Acetic Acid.

-

Mechanism: Syn-addition of hydrogen across the C2-C3 double bond.

-

Critical Control Point: Over-reduction must be monitored to prevent hydrogenolysis of the C-S bond (ring opening), which yields 2-ethylbenzoic acid derivatives.

Route B: Asymmetric Hydrogenation (Enantioselective)

To access high enantiomeric excess (ee) for drug development, homogeneous catalysis is employed.

-

Catalyst: Ruthenium(II) complexes with chiral diphosphine ligands (e.g., Ru(OAc)₂[(S)-BINAP]).

-

Conditions: High pressure H₂, polar aprotic solvent.

-

Outcome: Yields >95% ee of either (R) or (S) isomer depending on the ligand.

Synthesis Workflow Diagram

Caption: Comparative synthetic pathways showing racemic vs. enantioselective hydrogenation routes.

Chemical Reactivity Profile

The molecule possesses three distinct zones of reactivity: the carboxylic acid, the sulfide sulfur, and the fused benzene ring.

Carboxylic Acid Transformations (C2 Position)

The carboxylic acid is the primary handle for derivatization.

-

Amide Coupling: Reacts with primary/secondary amines using coupling agents (HATU, EDC/HOBt) to form amides. This is crucial for generating libraries of bioactive compounds (e.g., lipoxygenase inhibitors).

-

Esterification: Acid-catalyzed reaction with alcohols yields esters, which are often used as prodrugs or protected intermediates.

Sulfur Oxidation (S1 Position)

Unlike the aromatic benzothiophene, the sulfur in the 2,3-dihydro system is a thioether and is easily oxidized.

-

Sulfoxide (S=O): Controlled oxidation using 1 equivalent of m-CPBA or NaIO₄ at 0°C. This creates a second chiral center at the sulfur, leading to diastereomers.

-

Sulfone (O=S=O): Oxidation with excess oxidants (H₂O₂, KMnO₄) yields the 1,1-dioxide. These derivatives often show enhanced metabolic stability.

Electrophilic Aromatic Substitution

The fused benzene ring is activated by the sulfide linkage (an ortho/para director).

-

Regioselectivity: Electrophilic attack (nitration, halogenation) occurs predominantly at the C5 and C6 positions (para and meta to the sulfur, respectively).

-

Caution: Strong Lewis acids used in Friedel-Crafts reactions may complex with the carboxyl group or the sulfur, requiring protection strategies.

Reactivity Logic Map

Caption: Functionalization logic showing the three primary reactivity vectors.

Applications in Drug Discovery[7]

Pharmacophore Utility

The 2,3-dihydrobenzo[b]thiophene moiety mimics the indole scaffold found in tryptophan but with altered hydrogen-bonding capabilities and lipophilicity. It is frequently used as a bioisostere for:

-

Indoles: To modulate metabolic susceptibility (avoiding oxidation at the nitrogen).

-

Naphthalenes: To introduce polarity and hydrogen bond acceptance via the sulfur atom.

Case Study: Zileuton Analogs

While Zileuton utilizes the aromatic benzothiophene, 2,3-dihydro analogs are investigated to reduce potential liver toxicity associated with the aromatic system. The 2-carboxylic acid moiety allows for the attachment of hydroxamic acid groups (for iron chelation in metalloenzymes) or urea derivatives.

Experimental Protocols

Protocol 6.1: General Amide Coupling (Self-Validating)

To synthesize N-substituted-2,3-dihydrobenzo[b]thiophene-2-carboxamides.

-

Dissolution: Dissolve 1.0 eq of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid in anhydrous DMF (0.2 M concentration).

-

Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature. Checkpoint: Solution should turn slightly yellow, indicating active ester formation.

-

Coupling: Add 1.1 eq of the desired amine. Stir for 4–16 hours.

-

Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.

-

Validation: Verify product via LC-MS (M+1 peak) and ¹H NMR (appearance of amide NH doublet/triplet and shift of C2-H).

Protocol 6.2: Enantiomeric Resolution via Chiral HPLC

Since the synthesis often yields a racemate, resolution is critical.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Detection: UV at 254 nm.

-

Success Criterion: Baseline separation of enantiomers (Resolution factor

).

References

-

Synthesis & Catalysis: Asymmetric Hydrogenation of Thiophenes and Benzothiophenes. Journal of the American Chemical Society. Link

-

Reactivity & Derivatives: Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science.[3] Link

-

Medicinal Applications: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules.[4][5] Link

-

Physical Data: Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo- (Related Structure Data). PubChem.[6][3][7] Link

-

General Reactivity: Thiophene-2-carboxylic acid Reactivity Profile. Wikipedia / Organic Syntheses. Link

Sources

- 1. 27916-82-1|2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo- (C9H6O3S) [pubchemlite.lcsb.uni.lu]

Structure-Activity Relationship of Dihydrobenzothiophene Carboxylic Acids

A Technical Guide to Pharmacophore Optimization

Executive Summary

This technical guide analyzes the medicinal chemistry of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acids , a scaffold distinct from its fully aromatic benzothiophene counterparts due to the introduction of C2/C3 sp³ hybridization. This saturation creates a non-planar "puckered" topology and introduces a chiral center at the C2 position, offering unique vectors for optimizing ligand-receptor interactions.

This guide is designed for medicinal chemists and pharmacologists. It moves beyond basic descriptions to explore the causal links between structural modifications and biological outcomes, specifically in the context of PPAR agonism (metabolic disease) and antimicrobial activity .

Part 1: The Scaffold Architecture

The core pharmacophore consists of a benzene ring fused to a dihydrothiophene ring, terminated by a carboxylic acid at the C2 position. Unlike the planar benzo[b]thiophene, the 2,3-dihydro analog possesses a flexible "envelope" conformation.

1.1 Stereochemical Implications

The most critical SAR feature of this scaffold is the chiral center at C2 .

-

Planar vs. Puckered: The fully aromatic benzothiophene binds flat hydrophobic pockets (e.g., Estrogen Receptor). The dihydro- analog adopts a puckered conformation, critical for targets requiring a specific vector for the acidic headgroup, such as PPAR

or PPAR -

Enantiomeric Selectivity: Biological activity is often enantiospecific. For PPAR agonists, the (S)-enantiomer is frequently the eutomer (active form), positioning the carboxylic acid to form essential hydrogen bonds with Tyr464/Tyr314 (PPAR

/

1.2 Physicochemical Properties[1]

-

Lipophilicity (LogP): The dihydro core is slightly more lipophilic than the aromatic parent due to the loss of polarity associated with aromatic delocalization, though this is offset by the sp³ carbons.

-

Acid Strength (pKa): The carboxylic acid at C2 is attached to an sp³ carbon, making it less acidic (pKa ~4.8) compared to the benzoic-like acid of the aromatic analog (pKa ~3.5). This affects membrane permeability and salt-bridge formation capability.

Part 2: Synthetic Strategies

To explore the SAR, a robust synthetic route capable of generating diverse analogs is required. The Intramolecular Cyclization of Arylthio-derivatives is the industry standard for accessibility and yield.

2.1 Core Synthetic Workflow (Graphviz)

Figure 1: General synthetic pathway for accessing the dihydrobenzothiophene core. Note that direct cyclization often yields the 3-oxo derivative, which requires reduction.

Part 3: SAR Deep Dive

The structure-activity relationship is analyzed across three vectors: The Head (Acid), the Linker (Heterocycle), and the Tail (Benzene Ring).

3.1 The Head: Carboxylic Acid (C2 Position)

The carboxylic acid is the primary anchor, usually engaging in ionic or H-bond interactions with positively charged residues (e.g., Arginine or Histidine) in the binding pocket.

| Modification | Chemical Consequence | Biological Impact (General) |

| -COOH (Parent) | H-bond Donor/Acceptor, Ionizable | High potency, poor oral bioavailability (polar). |

| -COOEt / -COOMe | Ester Prodrug | Improved membrane permeability; requires hydrolysis in vivo. |

| -CONHOH | Hydroxamic Acid | Zinc Binding. Critical for MMP inhibition or antibacterial targets. |

| -Tetrazole | Bioisostere | Similar pKa, better metabolic stability, improved lipophilicity. |

3.2 The Linker: Dihydrothiophene Ring

-

Oxidation State (S vs SO vs SO₂): Oxidizing the sulfur to a sulfone (SO₂) creates a strong H-bond acceptor. In RhoA/ROCK inhibitors , the 1,1-dioxide derivative shows enhanced anti-proliferative activity due to new polar interactions within the pocket.

-

C3 Substitution: Introducing small alkyl groups (Methyl/Ethyl) at C3 increases steric bulk, locking the ring conformation. This "conformational restriction" can drastically improve selectivity between receptor subtypes (e.g., PPAR

vs PPAR

3.3 The Tail: Benzene Ring Substitutions

Modulating the electron density and lipophilicity of the benzene ring tunes the molecule's ADME profile and hydrophobic fit.

-

Halogens (Cl, F) at C5/C6:

-

Effect: Increases lipophilicity and metabolic stability (blocks P450 oxidation).

-

Observation: 5-Chloro or 5-Fluoro analogs often show 5-10x higher potency in antimicrobial assays (e.g., against S. aureus) by facilitating penetration of the bacterial cell wall.

-

-

Bulky Lipophiles (t-Butyl, Phenyl) at C6:

-

Effect: Extends the molecule into deep hydrophobic pockets.

-

Observation: Essential for PPAR agonism . The "tail" mimics the lipid chains of natural fatty acids.

-

3.4 SAR Logic Map (Graphviz)

Figure 2: Strategic modification vectors for the dihydrobenzothiophene scaffold.

Part 4: Experimental Protocols

4.1 Protocol: Synthesis of 5-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

Rationale: This protocol targets a representative analog with enhanced lipophilicity, suitable for antimicrobial or metabolic screening.

Reagents: 4-Chlorothiophenol, 2-Chloroacrylic acid, KOH, Ethanol.

-

Nucleophilic Displacement: Dissolve 4-chlorothiophenol (10 mmol) in Ethanol (20 mL) containing KOH (22 mmol).

-

Addition: Dropwise add 2-chloroacrylic acid (10 mmol) at 0°C.

-

Reflux: Heat the mixture to reflux for 4 hours. The mechanism involves Michael addition followed by intramolecular cyclization.

-

Workup: Evaporate ethanol. Acidify the residue with 1N HCl to pH 2.

-

Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄.[2]

-

Purification: Recrystallize from Benzene/Hexane to yield the pure acid.

-

Validation: Check melting point and ¹H-NMR (Look for the disappearance of vinyl protons and appearance of the CH-CH₂ ABX system of the dihydro ring).

-

4.2 Protocol: PPAR

Ligand Binding Assay (Scintillation Proximity Assay)

Rationale: To determine the affinity (

Materials:

-

Human PPAR

Ligand Binding Domain (LBD) - GST tagged. -

Radioligand: [³H]-GW7647 (Specific PPAR

agonist). -

SPA Beads: Anti-GST coated yttrium silicate beads.

Workflow:

-

Preparation: Dilute GST-PPAR

LBD to 5 nM in assay buffer (50 mM Tris, pH 8, 50 mM KCl, 1 mM DTT). -

Incubation: In a 96-well plate, mix:

-

20 µL of Test Compound (Series dilution in DMSO).

-

20 µL of [³H]-GW7647 (Final conc. 10 nM).

-

20 µL of Receptor protein.

-

-

Equilibrium: Incubate for 1 hour at room temperature.

-

Bead Addition: Add 0.5 mg of SPA beads per well. Incubate for 2 hours.

-

Readout: Measure luminescence on a Microbeta counter.

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

is calculated using the Cheng-Prusoff equation.

Part 5: References & Authoritative Grounding[4]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents.

-

Context: Establishes the antimicrobial baseline for benzothiophene carboxylic acid derivatives.

-

Source:

-

-

Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPAR

Agonists.-

Context: Defines the SAR for the dihydro-heterocycle/carboxylic acid pharmacophore in metabolic disease. (Note: Benzofuran is the direct bioisostere of the benzothiophene discussed here).

-

Source:

-

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.

-

Context: Demonstrates the impact of sulfur oxidation on biological activity (Anticancer/RhoA pathway).

-

Source:

-

-

Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives.

-

Context: Illustrates the effects of ring saturation and amide coupling on antibacterial efficacy.

-

Source:

-

Sources

2,3-dihydro-1-benzothiophene-2-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 2,3-Dihydro-1-benzothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 2,3-dihydro-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development community. We will explore its core physicochemical properties, including its molecular formula and weight, delve into robust synthetic methodologies, and survey its established and potential applications in medicinal chemistry. The benzothiophene scaffold is a well-established privileged structure in pharmacology, and this dihydro-derivative serves as a key building block for a variety of biologically active molecules. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis and drug discovery programs centered on this versatile molecular framework.

Introduction: The Benzothiophene Scaffold in Drug Discovery

Benzothiophene, an aromatic organic compound composed of a benzene ring fused to a thiophene ring, represents a core structural motif in numerous pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature the benzothiophene core, underscoring its therapeutic relevance.[1]

The subject of this guide, 2,3-dihydro-1-benzothiophene-2-carboxylic acid, is a saturated (dihydro-) analog. The reduction of the thiophene ring introduces a chiral center and a three-dimensional structure that can be pivotal for specific biological interactions, while the carboxylic acid moiety provides a crucial handle for synthetic elaboration, enabling the creation of diverse libraries of amides, esters, and other derivatives.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. 2,3-Dihydro-1-benzothiophene-2-carboxylic acid is characterized by the molecular formula C₉H₈O₂S .[3] Key quantitative descriptors are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂S | PubChemLite[3] |

| Molecular Weight | 180.22 g/mol | Calculated |

| Monoisotopic Mass | 180.0245 Da | PubChemLite[3] |

| CAS Number | 27916-82-1 | Chemchart, BLDpharm[4][5] |

| Canonical SMILES | C1C(SC2=CC=CC=C21)C(=O)O | PubChemLite[3] |

| Predicted XlogP | 2.1 | PubChemLite[3] |

The structure features a bicyclic system where the carboxylic acid group is attached to the chiral carbon at the 2-position of the dihydrothiophene ring. This functional group is a key site for chemical modifications aimed at modulating the compound's pharmacokinetic and pharmacodynamic profiles.

Synthesis and Chemical Reactivity

The efficient construction of the 2,3-dihydro-1-benzothiophene scaffold, particularly with stereochemical control, is critical for its use in drug development.

Primary Synthetic Route: Asymmetric Hydrogenation

A highly effective and modern approach for synthesizing chiral 2,3-dihydro-benzo[b]thiophenes is through the transition metal-catalyzed asymmetric hydrogenation of the corresponding prochiral benzo[b]thiophene precursors.[6] Rhodium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated exceptional performance, achieving high yields and excellent enantioselectivities (up to >99% ee).[6] This method is advantageous because it directly establishes the crucial stereocenter at the C2 position, which is often essential for targeted biological activity. The causality behind this choice lies in the catalyst's ability to create a chiral environment that favors the addition of hydrogen to one face of the double bond over the other, leading to a single enantiomer as the major product.

Derivatization via the Carboxylic Acid Moiety

The carboxylic acid group of the title compound is a versatile functional handle for further synthetic transformations. A common and critical reaction in medicinal chemistry is amide bond formation. This can be achieved by coupling the carboxylic acid with a wide range of primary or secondary amines using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[7] This reactivity allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.

Applications in Medicinal Chemistry

Derivatives of the benzothiophene and dihydro-benzothiophene core have been investigated for a multitude of therapeutic applications.

-

Anti-inflammatory and Analgesic Agents: Various benzothiophene carboxylic acids have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs).[8] Their mechanism often involves the inhibition of cyclo-oxygenase (COX) and/or 5-lipoxygenase enzymes.

-

Antimicrobial Activity: The benzothiophene nucleus has been combined with other pharmacophores, such as acylhydrazones, to generate novel compounds with potent antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus (MRSA).[9]

-

Metabolic and Endocrine Diseases: The structural similarity of benzothiophenes to endogenous molecules has led to their development as selective estrogen receptor modulators (SERMs) and antidiabetics.[6] More recently, derivatives have been explored as inhibitors of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) for the potential treatment of diabetes and related metabolic disorders.[10]

-

Enzyme Inhibition in Oncology: The scaffold is present in inhibitors of key enzymes relevant to cancer progression, such as tumour necrosis factor-α converting enzyme (TACE) and hypoxia-inducible factor-2α (HIF-2a) inhibitors.[6]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol describes a representative method for the synthesis of (R)- or (S)-2,3-dihydro-1-benzothiophene-2-carboxylic acid from its unsaturated precursor, based on established methodologies.[6]

Objective: To synthesize enantiomerically enriched 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

Materials:

-

Benzo[b]thiophene-2-carboxylic acid (Substrate)

-

[Rh(COD)₂]BF₄ (Catalyst Precursor)

-

Chiral Ferrocenyl Phosphine Ligand (e.g., (R,S)-Josiphos family or similar)

-

Methanol (Anhydrous, degassed)

-

Hydrogen gas (High purity)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Rh catalyst precursor and the appropriate chiral ligand (typically in a 1:1.1 molar ratio). Anhydrous, degassed methanol is added, and the mixture is stirred for 30 minutes to allow for the formation of the active catalyst.

-

Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add benzo[b]thiophene-2-carboxylic acid.

-

Catalyst Transfer: The prepared catalyst solution is transferred to the autoclave via cannula under an inert atmosphere.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred vigorously at a controlled temperature (e.g., 50 °C) for 12-24 hours.

-

Workup: After cooling and careful venting of the hydrogen gas, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to yield the pure 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

-

Characterization (Self-Validation): The final product's identity and purity are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the disappearance of the vinyl protons from the starting material.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (ee%) of the product.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described in the experimental protocol.

Caption: Synthetic workflow for 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

Conclusion

2,3-Dihydro-1-benzothiophene-2-carboxylic acid is a valuable chiral building block for modern drug discovery. Its well-defined physicochemical properties and the availability of robust, stereoselective synthetic routes make it an attractive starting point for developing novel therapeutics. The proven biological activities associated with its structural class, ranging from anti-inflammatory to metabolic modulation, ensure that this compound and its derivatives will remain a focal point for research and development professionals aiming to address unmet medical needs.

References

- 2,3-dihydro-1-benzothiophene-2-carboxylic acid (402936-71-4). Chemchart.

- 2,3-dihydro-1-benzothiophene-2-carboxylic acid (C9H8O2S). PubChemLite.

- Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PMC (PubMed Central)

- Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modul

- 27916-82-1|2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid. BLDpharm.

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.

- Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. PMC (PubMed Central)

- 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure.

- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,3-dihydro-1-benzothiophene-2-carboxylic acid (C9H8O2S) [pubchemlite.lcsb.uni.lu]

- 4. chemchart.com [chemchart.com]

- 5. 27916-82-1|2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 10. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure - Google Patents [patents.google.com]

A Technical Guide to the Core Differences Between 2,3-Dihydrobenzothiophene and Benzothiophene Derivatives for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] However, a nuanced understanding of the subtle yet significant differences between the fully aromatic benzothiophene and its partially saturated counterpart, 2,3-dihydrobenzothiophene, is critical for the rational design of novel therapeutics. This guide provides an in-depth technical exploration of these differences, offering field-proven insights for researchers, scientists, and drug development professionals.

The core distinction lies in the electronic and structural nature of the thiophene ring fused to the benzene moiety. Benzothiophene possesses a planar, aromatic system with delocalized π-electrons, conferring upon it significant stability.[5] In contrast, 2,3-dihydrobenzothiophene has a saturated C2-C3 bond, which disrupts this aromaticity and introduces a non-planar, more flexible five-membered ring. This fundamental difference in structure and electron distribution dictates their respective chemical reactivity, physicochemical properties, and, ultimately, their pharmacological profiles.

Section 1: Structural and Electronic Divergence

The defining difference between benzothiophene and 2,3-dihydrobenzothiophene is the presence of a C2-C3 double bond in the former, which is a single bond in the latter. This seemingly minor alteration has profound consequences for the molecule's overall architecture and electronic character.

Aromaticity and Planarity

Benzothiophene is a planar, heteroaromatic compound.[5] The fusion of the benzene and thiophene rings creates a 10-π electron system, adhering to Hückel's rule of aromaticity. This delocalization of electrons across the bicyclic structure results in significant resonance energy, contributing to its thermodynamic stability.[6]

In contrast, the saturation of the C2-C3 bond in 2,3-dihydrobenzothiophene disrupts the continuous π-system of the thiophene ring. This loss of aromaticity in the heterocyclic portion of the molecule leads to a non-planar conformation of the five-membered ring. This structural flexibility can have significant implications for how the molecule interacts with biological targets.

Caption: Structural comparison of benzothiophene and 2,3-dihydrobenzothiophene.

Spectroscopic Signatures

The difference in electronic structure is readily apparent in their respective spectroscopic data.

-

UV-Vis Spectroscopy: Benzothiophene exhibits characteristic ultraviolet absorption bands associated with its aromatic system. These bands are typically more intense and occur at longer wavelengths compared to those of 2,3-dihydrobenzothiophene, which lacks the extended conjugation.[7]

-

NMR Spectroscopy: In ¹H NMR, the protons on the thiophene ring of benzothiophene (H2 and H3) appear in the aromatic region (typically >7 ppm). In 2,3-dihydrobenzothiophene, the protons at the C2 and C3 positions are in a saturated environment and thus resonate at a much higher field (typically in the aliphatic region, <4 ppm). Similarly, the ¹³C NMR chemical shifts for C2 and C3 in benzothiophene are in the aromatic region, while in the dihydro- derivative, they are in the aliphatic region.

| Property | Benzothiophene | 2,3-Dihydrobenzothiophene |

| Molecular Formula | C₈H₆S[8] | C₈H₈S[9] |

| Molar Mass | 134.20 g/mol [10] | 136.21 g/mol [9] |

| Melting Point | 32 °C[5][6] | Not readily available |

| Boiling Point | 221 °C[5][6] | Not readily available |

| Appearance | White crystalline solid[5] | Colorless liquid[11] |

| Aromaticity | Aromatic[5] | Non-aromatic thiophene ring |

| Planarity | Planar[5][6] | Non-planar five-membered ring |

Table 1: Comparative Physicochemical Properties.

Section 2: Reactivity and Synthetic Implications

The electronic and structural differences between these two scaffolds directly influence their chemical reactivity, which is a critical consideration in the synthesis of derivatives for drug discovery programs.

Electrophilic Aromatic Substitution

Benzothiophenes readily undergo electrophilic aromatic substitution, with the reaction typically occurring at the electron-rich C3 position.[6] This is a cornerstone of their functionalization. In contrast, 2,3-dihydrobenzothiophene lacks the aromatic character in the thiophene ring necessary for this type of reaction at the C2 or C3 positions. Electrophilic attack on the benzene ring is still possible, but the reactivity of the heterocyclic portion is more akin to that of a thioether and an alkene (if a double bond were present elsewhere).

Reactions at the Sulfur Atom

The sulfur atom in both molecules possesses a lone pair of electrons. However, in benzothiophene, these electrons participate in the aromatic system, making them less available for reactions. In 2,3-dihydrobenzothiophene, the sulfur atom behaves more like a typical thioether and is more susceptible to oxidation to the corresponding sulfoxide and sulfone.

Synthesis of Derivatives

A wide array of synthetic methodologies has been developed for benzothiophene derivatives, including cyclization reactions, transition metal-catalyzed cross-coupling, and functional group interconversions.[2][3][12] The synthesis of 2,3-dihydrobenzothiophene derivatives often involves different strategies, such as the cyclization of appropriate precursors that already contain the saturated C2-C3 bond or the reduction of a benzothiophene precursor.[13]

Caption: High-level comparison of synthetic workflows.

Experimental Protocol: Representative Synthesis of a Benzothiophene Derivative

Iodine-Catalyzed Cascade Reaction of a Substituted Thiophenol with an Alkyne [12]

-

Materials: Substituted thiophenol (1.0 mmol), alkyne (1.2 mmol), iodine (I₂) (0.1 mmol), and a suitable solvent (e.g., toluene, 5 mL).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted thiophenol, alkyne, and iodine.

-

Add the solvent and stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzothiophene derivative.

-

Section 3: Pharmacological and Drug Development Implications

The structural and electronic disparities between benzothiophene and 2,3-dihydrobenzothiophene derivatives translate into distinct pharmacological profiles, offering different opportunities for drug design.

Target Binding and Molecular Interactions

The planarity and rigidity of the benzothiophene ring system can be advantageous for π-π stacking interactions with aromatic residues in a protein's binding pocket. In contrast, the non-planar and more flexible nature of the 2,3-dihydrobenzothiophene core allows for a different conformational sampling, which may enable it to fit into binding sites that are inaccessible to its aromatic counterpart. This flexibility can be crucial for optimizing ligand-receptor interactions.

For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene, a related saturated system, have been explored as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), where the saturated ring occupies a hydrophobic pocket.[14][15]

Metabolism and Pharmacokinetics

The metabolic fate of these two classes of compounds can differ significantly. The aromatic benzothiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of phenols or other oxidized metabolites. The saturated ring of 2,3-dihydrobenzothiophene may undergo different metabolic transformations, such as hydroxylation at the aliphatic carbons. These differences in metabolism can impact the pharmacokinetic properties of a drug candidate, including its half-life, clearance, and potential for drug-drug interactions.

Diverse Biological Activities

Benzothiophene derivatives have a well-documented history of diverse pharmacological activities.[1][16] They are found in the chemical structures of approved drugs like the selective estrogen receptor modulator raloxifene, the antiasthmatic zileuton, and the antifungal sertaconazole.[8]

While less extensively studied, 2,3-dihydrobenzothiophene derivatives are also emerging as valuable scaffolds in drug discovery. For example, certain 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives have been investigated as potent inhibitors of CENP-E, a kinesin motor protein involved in mitosis, highlighting their potential as anticancer agents.[13]

Caption: Hypothetical signaling pathway inhibited by a benzothiophene derivative.[17]

Conclusion

References

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science. Retrieved February 24, 2026, from [Link]

- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). Future Medicinal Chemistry, 9(14), 1697-1717.

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Bentham Science. Retrieved February 24, 2026, from [Link]

-

A simple and efficient synthesis of fused benzo[b]thiophene derivatives. (n.d.). SpringerLink. Retrieved February 24, 2026, from [Link]

-

Benzothiophene (C8H6S) properties. (n.d.). MatWeb. Retrieved February 24, 2026, from [Link]

- Benzothiophene: Assorted Bioactive Effects. (2024, June 10). Journal of Pharmaceutical Research, 18(2), 1-10.

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Current Organic Synthesis, 21(4), 284-304.

- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). Future Medicinal Chemistry, 9(14), 1697-1717.

-

Organic Chemistry-Synthesis of Benzothiophene. (n.d.). SlideShare. Retrieved February 24, 2026, from [Link]

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Journal of Medicinal Chemistry, 66(11), 7355–7373.

-

Synthesis of[2]Benzothieno[3,2-b][2]benzothiophene Derivatives via Successive Iodocyclization/Photocyclization of Alkynes. (2019). The Journal of Organic Chemistry, 84(6), 3365–3374.

- Synthesis, Properties, and Biological Applications of Benzothiophene. (2025, November 7). Molecules, 30(22), 5031.

-

Benzothiophene. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

- Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation. (2025, August 5). Tetrahedron Letters, 66(32), 156223.

- Hydrodesulfurization of thiophene, benzothiophene, dibenzothiophene, and related compounds catalyzed by sulfided CoO-Mo3/gamma-A. (1978).

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Journal of Medicinal Chemistry, 66(11), 7355–7373.

-

Benzo(B)Thiophene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

-

Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. (n.d.). University of Toyama. Retrieved February 24, 2026, from [Link]

-

Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Starting from 2-Aminobenzophenone. (n.d.). LookChem. Retrieved February 24, 2026, from [Link]

-

Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Chemical Properties of Benzo[b]thiophene, 2,3-dihydro-. (n.d.). Cheméo. Retrieved February 24, 2026, from [Link]

- 2,3-Difunctionalized Benzo[b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties. (2022). Journal of Medicinal Chemistry, 65(2), 1438–1455.

- An overview of benzo [b] thiophene-based medicinal chemistry. (2025, November 29). Future Medicinal Chemistry, 9(14), 1697-1717.

-

HDS of benzothiophene and dihydrobenzothiophene over sulfided Mo/γ-Al2O3. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

2,3-Dihydrothiophene. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

2,3-Dihydrothiophene. (n.d.). Grokipedia. Retrieved February 24, 2026, from [Link]

-

The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. (2021, October 12). NIST. Retrieved February 24, 2026, from [Link]

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of PharmTech Research, 6(5), 1565-1574.

-

The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). J-STAGE. Retrieved February 24, 2026, from [Link]

- Differentiation of different dibenzothiophene (DBT) desulfurizing bacteria via surface-enhanced Raman spectroscopy (SERS). (2024). RSC Advances, 14(29), 20853-20860.

-

Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[2]benzo-thieno[3,2-b][2]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. (2025, February 7). Materials, 18(3), 1011.

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. webqc.org [webqc.org]

- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. Benzothiophene - Wikipedia [en.wikipedia.org]

- 9. Benzo[b]thiophene, 2,3-dihydro- (CAS 4565-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydrothiophene - Wikipedia [en.wikipedia.org]

- 12. Benzothiophene synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. 2,3-Difunctionalized Benzo[ b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2,3-Dihydrobenzothiophene-2-Carboxylic Acid Derivatives

An In-Depth Technical Guide

Abstract

The 2,3-dihydrobenzothiophene core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational element for a diverse array of biologically active molecules. When functionalized with a carboxylic acid moiety at the 2-position, this scaffold gives rise to derivatives with significant therapeutic potential across multiple domains. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of 2,3-dihydrobenzothiophene-2-carboxylic acid and its related derivatives. We will delve into their demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. By synthesizing data from contemporary research, this paper will illuminate the structure-activity relationships that govern their function and present detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for next-generation therapeutic development.

Introduction: The Significance of the Benzothiophene Scaffold

Heterocyclic compounds are the cornerstone of modern pharmacology, with sulfur-containing heterocycles like thiophene and its fused-ring analogue, benzothiophene, being of particular interest.[1][2] The benzothiophene structure, which consists of a benzene ring fused to a thiophene ring, offers a unique combination of aromaticity, planarity, and electron density that facilitates interactions with a wide range of biological targets.[2][3] The reduced form, 2,3-dihydrobenzothiophene, provides a more flexible three-dimensional structure, which can be critical for optimizing binding affinity to enzyme active sites and receptors.

The addition of a carboxylic acid group at the 2-position introduces a key functional handle that can participate in hydrogen bonding, salt bridge formation, and other critical molecular interactions. This feature is often pivotal in defining the pharmacological profile of the molecule. This guide will systematically explore the major therapeutic activities stemming from this unique chemical architecture.

Core Synthesis Principles

The synthesis of the 2,3-dihydrobenzothiophene-2-carboxylic acid scaffold is a critical first step in the development of its derivatives. A common and effective method involves the reaction of an appropriate ortho-substituted benzene derivative, such as o-aminothiophenol, with a suitable three-carbon synthon.

A representative synthetic approach is the reaction of ortho-aminophenyl thiol with dichloroacetic acid. This condensation reaction directly establishes the heterocyclic ring and incorporates the carboxylic acid moiety at the desired position.[4] Further derivatization can then be achieved through standard organic chemistry transformations, such as amide bond formation or esterification at the carboxylic acid position, and substitution on the benzene ring to explore structure-activity relationships.

Caption: General workflow for synthesis and derivatization.

Anti-inflammatory Activity

Derivatives of thiophene are well-recognized for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[5] The 2,3-dihydrobenzothiophene-2-carboxylic acid scaffold contributes to this field by yielding potent inhibitors of key inflammatory mediators.

Mechanism of Action: COX/LOX Inhibition

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes. By blocking these enzymes, the derivatives can effectively reduce the inflammatory response. Docking studies suggest that the carboxylic acid moiety is crucial for binding to the active site of enzymes like COX-2.[3][6] Certain benzothiophene derivatives have demonstrated higher COX-2 inhibition than the reference drug celecoxib.[5]

Caption: Inhibition of the COX/LOX inflammatory pathways.

Key Data on Anti-inflammatory Derivatives

The anti-inflammatory potential is often evaluated using the carrageenan-induced rat paw edema assay, where the reduction in swelling is measured over time.

| Compound Class | Model | Potency Comparison | Reference |

| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Carrageenan-induced rat paw edema | Comparable to Ibuprofen | [7] |

| 3-amino-2-thioxo-thieno[2,3-d]pyrimidin-4-one-6-carboxylic acid derivatives | Acetic acid-induced writhing | Higher analgesic effect than "Ortofen" (diclofenac) | [6] |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LPS-induced RAW264.7 macrophages | Significantly reduced NO production and pro-inflammatory gene expression (COX-2, iNOS, TNF-α, IL-6) | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol outlines the standard in vivo method for assessing acute anti-inflammatory activity.

Objective: To evaluate the anti-inflammatory effect of a test compound by measuring its ability to inhibit edema induced by carrageenan in a rat model.

Materials:

-

Wistar rats (150-200g)

-

Test compound (2,3-dihydrobenzothiophene-2-carboxylic acid derivative)

-

Reference drug (e.g., Ibuprofen, Diclofenac sodium)

-

1% (w/v) Carrageenan solution in sterile saline

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Fasting: Fast the rats overnight (approx. 18 hours) before the experiment, with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Reference drug

-

Group III, IV, etc.: Test compound at different doses

-

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

-

Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine significance.

Antimicrobial Activity

Thiophene-based compounds have demonstrated a broad spectrum of antimicrobial activity.[8] Derivatives of 2,3-dihydrobenzothiophene-2-carboxylic acid continue this trend, showing promise against various bacterial and fungal pathogens, including drug-resistant strains.

Spectrum of Activity

Studies have shown that these derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans.[9][10] The specific spectrum and potency are highly dependent on the nature and position of substituents on the benzothiophene ring. For instance, compounds bearing halogen substituents like chloro or bromo groups often exhibit enhanced antimicrobial properties.[9]